molecular formula C18H13Cl3N2O2S B2478379 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether CAS No. 338423-19-1

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether

Cat. No.: B2478379
CAS No.: 338423-19-1
M. Wt: 427.72
InChI Key: LLLVORZZNBHCHQ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chlorobenzyl, dichlorophenoxy, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be attached through an etherification reaction involving 3,5-dichlorophenol and an appropriate alkylating agent.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine core or the chlorobenzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl and dichlorophenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted benzyl and phenoxy derivatives

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and chlorobenzyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl ethyl ether
  • 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl propyl ether

Uniqueness

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-4-12(19)5-3-11)23-17(16)25-15-7-13(20)6-14(21)8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVORZZNBHCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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